molecular formula C9H17NO B1169242 hemoglobin Koriyama CAS No. 119467-96-8

hemoglobin Koriyama

Cat. No.: B1169242
CAS No.: 119467-96-8
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Description

Historical Context of Identification

Hemoglobin Koriyama was first described in a Japanese girl who presented with severe chronic hemolytic anemia. nih.govtandfonline.com Notably, her parents and siblings were hematologically normal, suggesting a de novo mutation. nih.govtandfonline.com The initial investigation was prompted by the severity of the patient's clinical presentation, which included splenomegaly and the need for regular blood transfusions. nih.gov This clinical picture pointed towards a significant underlying hematological abnormality, leading to more detailed biochemical and genetic analyses.

Initial Observations Leading to Variant Discovery

Initial laboratory tests presented a diagnostic challenge. Standard hemoglobin electrophoresis and stability tests, which are typically used to identify hemoglobin variants, failed to detect an abnormal hemoglobin. nih.govnih.gov However, more sensitive techniques, such as isoelectric focusing and CM-cellulose chromatography of reticulocytes incubated with ³H-leucine, revealed a minor, highly active abnormal β-chain (βX). psu.edu This discrepancy between the severe clinical phenotype and the near-normal results of routine tests was a key observation that spurred further investigation into the molecular nature of the hemoglobin.

Preliminary Characterization as a Hyperunstable Hemoglobin

Subsequent studies definitively characterized this compound as a hyperunstable hemoglobin. nih.govtandfonline.com This instability is the primary cause of the severe hemolysis observed in the patient. The variant was found to comprise a very small fraction of the total hemoglobin, despite being produced at a rate similar to that of normal hemoglobin. nih.govtandfonline.com This finding indicated that the abnormal hemoglobin was being rapidly degraded within the red blood cells, a hallmark of hyperunstable hemoglobinopathies.

The molecular basis of this instability was elucidated through protein sequencing. It was discovered that this compound has a unique structural abnormality: the tandem insertion of a five-amino-acid segment in the β-globin chain. nih.govtandfonline.com This insertion is located in the FG region of the β-chain and includes the proximal histidine at β92(F8). nih.govnih.gov Interestingly, this insertion is identical to the five-residue segment that is deleted in another unstable hemoglobin variant, Hemoglobin Gun Hill, leading to this compound sometimes being referred to as the "anti-Gun Hill" insertion. psu.edudnai.org

Later genetic analysis confirmed that this five-amino-acid duplication results from a 15-base pair duplication in the HBB gene (c.280_294dup). nih.gov The original protein sequencing study by Kawata et al. described the insertion of five amino acids (Leu-His-Cys-Asp-Lys) between codons 96 and 97. nih.govresearchgate.net However, the nucleotide sequence analysis clarified that it is a duplication of the five residues from codons 94 to 98. nih.gov

The profound instability of this compound means that it is barely detectable in peripheral blood, which explains the initial negative results from standard laboratory tests. yamaguchi-u.ac.jp This has led to the recommendation that genetic analysis should be considered in cases of unexplained hereditary hemolytic anemia, even when conventional tests are normal. nih.govnih.gov

PropertyDescriptionReference
Clinical Presentation Severe chronic hemolytic anemia, splenomegaly, transfusion-dependent nih.govnih.gov
Initial Laboratory Findings Undetectable by standard hemoglobin electrophoresis and stability tests nih.govnih.gov
Molecular Defect Tandem insertion of a 5-residue segment in the β-globin chain nih.govtandfonline.com
Genetic Basis 15-base pair duplication (c.280_294dup) in the HBB gene nih.gov
Stability Hyperunstable nih.govtandfonline.com
Amino Acid Insertion
Original Report (Kawata et al.) LeucineHistidineCysteineAspartic AcidLysine (B10760008)
Position Between codons 96 and 97
Reference nih.govresearchgate.net
Revised (Nucleotide Analysis) Duplication of codons 94 to 98
Reference nih.gov

Properties

CAS No.

119467-96-8

Molecular Formula

C9H17NO

Synonyms

hemoglobin Koriyama

Origin of Product

United States

Hemoglobin Koriyama

Discovery and Initial Identification

Hb Koriyama was first identified in a Japanese girl who presented with very severe, transfusion-dependent chronic hemolytic anemia. mll.comarupconsult.comsysmex-europe.com Her parents and siblings were hematologically normal, suggesting the variant arose from a de novo mutation. mll.comsysmex-europe.com The initial investigation, published in 1988 by Kawata et al., faced challenges due to the variant's hyperunstable nature, which meant it was present in only a very small proportion of the total hemoglobin in the patient's red blood cells. mll.comsysmex-europe.com The abnormal hemoglobin was named Hb Koriyama after the city where the patient's hospital was located. sysmex-europe.com

Molecular and Genetic Characteristics

Initial protein sequencing revealed that Hb Koriyama resulted from a unique and substantial structural change: the tandem insertion of a five-amino-acid segment in the β-globin chain. mll.com This inserted sequence is Leu-His-Cys-Asp-Lys. nih.gov

Subsequent genetic analysis of a second reported case pinpointed the exact mutation at the nucleotide level. nih.gov It was found to be a heterozygous 15-base pair duplication within the β-globin gene (HBB). nih.govnih.gov This duplication causes the five amino acids corresponding to codons 94 through 98 to be repeated in tandem. nih.gov

FeatureDescription
Hemoglobin Name
Affected Globin Chain Beta (β)
Mutation Type In-frame duplication (insertion)
HGVS Nomenclature HBB:c.280_294dup
Amino Acid Alteration Insertion of Leu-His-Cys-Asp-Lys
Location of Insertion FG region of the β-chain

The genetic lesion of Hb Koriyama is the direct opposite of another well-known unstable variant, Hemoglobin Gun Hill. Hb Gun Hill is characterized by the deletion of a five-amino-acid segment in the same region of the β-globin chain. mll.com Because of this inverse relationship, Hb Koriyama is sometimes referred to as the "anti-Gun Hill" insertion. asutoshcollege.inarupconsult.com This mirroring provides a unique research opportunity to compare the effects of inserting versus deleting the same sequence block on hemoglobin structure and stability.

Hemoglobin VariantMolecular DefectConsequence
Insertion of 5 amino acids (β-chain)Hyperunstable hemoglobin, severe hemolysis
Hemoglobin Gun Hill Deletion of 5 amino acids (β-chain)Unstable hemoglobin, heme loss, hemolysis

Physicochemical Properties

The extreme instability of Hb Koriyama has prevented its isolation in a sufficient quantity or stable form to perform functional studies. arupconsult.com Consequently, key properties such as its oxygen-binding affinity have not been directly measured. arupconsult.com

Clinical Manifestations

The clinical phenotype associated with Hb Koriyama is severe chronic hemolytic anemia. arupconsult.com The rapid breakdown of red cells containing the unstable variant leads to symptoms and laboratory findings characteristic of severe hemolysis. The first reported patient was dependent on blood transfusions and had splenomegaly (an enlarged spleen). arupconsult.comnih.gov A second case, identified at 3 months of age, also presented with severe hemolytic anemia. nih.gov

Table of Hematological Data from a Reported Case of Hb Koriyama nih.gov

Parameter Patient's Value Reference Range (Approximate)
Hemoglobin (Hb) 4.4 g/dL 11.0 - 14.0 g/dL (for age)
Hematocrit 12.2% 33.0 - 42.0% (for age)
Reticulocyte Count 12.2% 0.5 - 2.5%
Total Bilirubin 5.8 mg/dL 0.2 - 1.2 mg/dL

| Direct Bilirubin | 1.8 mg/dL | 0.0 - 0.3 mg/dL |

Note: Reference ranges can vary by age and laboratory.

Diagnosing Hb Koriyama can be exceptionally difficult using standard protein-based methods. Due to its hyperunstable nature, the variant may be undetectable by routine hemoglobin electrophoresis. slideshare.netnih.gov Furthermore, stability tests can be unreliable; the isopropanol (B130326) stability test was reported as positive in the first case but negative in the second, highlighting its diagnostic inconsistency for this variant. nih.gov These challenges underscore the necessity of a high index of suspicion in cases of unexplained, severe non-spherocytic hemolytic anemia. Definitive diagnosis ultimately requires molecular genetic testing, such as DNA sequencing of the HBB gene, to identify the characteristic 15-base pair duplication. slideshare.netnih.gov

Molecular Genetics of Hemoglobin Koriyama

Beta-Globin Gene (HBB) Locus and Genomic Context

The beta-globin gene (HBB) is a critical component of the beta-globin locus, situated on the short arm of human chromosome 11 at position 15.4 (11p15.4). wikipedia.orgwikipedia.org This locus contains a cluster of several beta-globin-like genes, including the embryonic epsilon (ε), fetal gamma-G (Gγ) and gamma-A (Aγ), and the adult delta (δ) and beta (β) genes. wikipedia.orgwikipedia.org The expression of these genes is developmentally regulated, with the beta-globin gene being predominantly expressed in adulthood to produce the beta-globin chains necessary for the formation of normal adult hemoglobin (HbA), a tetramer of two alpha and two beta chains (α2β2). wikipedia.orgwikipedia.org The entire gene cluster is under the control of an upstream locus control region (LCR), which ensures the high-level, tissue-specific expression of the globin genes in erythroid cells. wikipedia.orgnih.gov Mutations within the HBB gene can lead to a variety of genetic hemoglobin disorders, known as hemoglobinopathies, which include conditions like beta-thalassemia and structural hemoglobin variants such as Hemoglobin S and Hemoglobin Koriyama. wikipedia.orgnih.gov

Table 1: Genomic Context of the HBB Gene

Feature Description
Gene Symbol HBB
Gene Name Hemoglobin Subunit Beta
Chromosomal Locus 11p15.4
Gene Cluster Order 5'- ε - Gγ - Aγ - δ - β -3'
Function Encodes the beta-globin chain of adult hemoglobin (HbA)

| Associated Conditions | Beta-thalassemia, Sickle Cell Anemia, this compound |

Precise Nucleotide Mutation: c.280_294dup (15-bp duplication)

The specific genetic lesion responsible for this compound is a 15-base pair (bp) duplication within the HBB gene. nih.gov This mutation is formally designated as c.280_294dup . This nomenclature indicates that a sequence of 15 nucleotides, located between positions 280 and 294 of the HBB gene's coding DNA sequence, has been duplicated in tandem. nih.govcpho.or.kr This in-frame duplication results from the replication of the segment, and it has been suggested that two identical 8-bp sequences (AGCTGCAC) flanking this 15-bp segment may predispose the region to a replication misalignment event, leading to the duplication. nih.gov

Resultant Amino Acid Duplication: p.(Cys94_His98)dup (5-residue tandem insertion)

The 15-bp nucleotide duplication directly translates into an in-frame duplication of five amino acids in the beta-globin protein chain. nih.gov This protein-level change is denoted as p.(Cys94_His98)dup . It signifies the tandem duplication of the five amino acid residues from Cysteine at position 94 to Histidine at position 98. nih.govcpho.or.kr The original amino acid sequence is thus elongated by these five residues, creating a structurally abnormal and highly unstable beta-globin chain. nih.gov This instability is the primary cause of the subsequent red blood cell destruction (hemolysis) seen in individuals with this condition. nih.gov

Table 2: Genetic and Protein Alterations in this compound

Level Description of Alteration
DNA (HBB Gene) c.280_294dup (A 15-base pair duplication)
Protein (β-Globin) p.(Cys94_His98)dup (A 5-amino acid duplication)

| Duplicated Amino Acids | Cysteine-Leucine-Histidine-Cysteine-Aspartic acid-Lysine-Leucine-Histidine |

Analysis of Inheritance Pattern

Studies of individuals with this compound have shown the mutation to be present in a heterozygous state. nih.govcpho.or.kr This means that affected individuals have one normal copy of the HBB gene and one copy with the c.280_294dup mutation. nih.govnih.gov Despite being heterozygous, the presence of the single mutated allele is sufficient to cause significant clinical symptoms, such as severe chronic hemolytic anemia. nih.gov This indicates a dominant inheritance pattern, where the presence of the unstable this compound variant produced by the mutated gene leads to the premature destruction of red blood cells, even in the presence of normal hemoglobin produced by the wild-type allele. researchgate.netomjournal.org

Comparison of Genetic Description with Historical Annotations

The initial description of this compound, based on amino acid analysis before the advent of routine gene sequencing, characterized the abnormality differently. nih.gov Historically, it was described as an insertion of five amino acids (Leu-His-Cys-Asp-Lys) between codons 96 and 97 of the beta-globin chain. nih.gov

Modern genetic analysis, however, has refined this description. The nucleotide-level identification of the c.280_294dup mutation confirms that the event is a tandem duplication of the codons corresponding to amino acids 94 through 98. nih.gov While the resulting aberrant amino acid sequence is identical to what was originally reported, the underlying genetic mechanism is now understood to be a duplication rather than a de novo insertion of a novel sequence. nih.gov This distinction is crucial for understanding the mutational event and for precise genetic diagnosis. The current, more accurate description reflects the duplication of an existing sequence, a known mechanism for genetic variation. hgvs-nomenclature.orgnih.gov

Table 3: List of Compounds

Compound Name
Hemoglobin
This compound
Hemoglobin A
Hemoglobin S
Cysteine
Histidine
Leucine
Aspartic acid
Lysine (B10760008)

Protein Biochemistry and Structural Biology of Hemoglobin Koriyama

Primary Structure Alteration and Amino Acid Sequence Analysis

Hemoglobin Koriyama is defined by a significant alteration in the primary structure of its beta-globin (β-globin) chain. nih.gov The primary structure, the linear sequence of amino acids, is disrupted by the insertion of five additional amino acid residues. dnai.orgdnai.org Initial analysis through sequencing of an abnormal peptide from the β-chain identified this as a tandem insertion of a five-residue segment that includes the proximal histidine at position β92(F8). nih.gov

More recent genetic analysis has clarified the precise nature of the mutation at the nucleotide level. It is a duplication of a 15-nucleotide segment in the β-globin gene (HBB), specifically designated as c.280_294dup. nih.gov This duplication leads to the in-frame insertion of five amino acids, resulting in a tandem repeat of the amino acid sequence from codons 94 to 98. nih.gov While originally described by Kawata et al. as an insertion of Leu-His-Cys-Asp-Lys between codons 96 and 97, the underlying genetic event is a duplication. nih.gov This alteration contrasts sharply with Hemoglobin Gun Hill, which involves a deletion of five amino acids in the same region. dnai.orgdnai.org

Parameter Description Reference
Hemoglobin Variant This compound nih.gov
Affected Globin Chain Beta (β) nih.gov
Genetic Mutation 15-base pair duplication (c.280_294dup) nih.gov
Amino Acid Alteration Tandem duplication of 5 amino acids (codons 94-98) nih.gov
Inserted Segment Includes the proximal histidine (β92) and surrounding residues nih.gov

Aberrant Polypeptide Chain Composition (β-chain)

The composition of the β-globin polypeptide chain in this compound is aberrant due to the addition of the five-amino-acid segment. A normal β-chain contains 146 amino acids. uomosul.edu.iqtutorchase.com The insertion in this compound increases this count to 151, fundamentally altering the chain's length and properties. The mutation occurs within the HBB gene, which is located on chromosome 11 and codes for the β-globin chain. wikipedia.orgfunaab.edu.ng

The duplicated segment from codons 94 to 98 introduces a repeat of specific amino acids into the polypeptide. This region, which includes the proximal histidine, is critical for the protein's structure and function. nih.gov The insertion of these residues, including both hydrophobic (Leucine) and polar/charged (Histidine, Cysteine, Aspartic Acid, Lysine) amino acids, disrupts the native amino acid composition that has been conserved through evolution for precise function. nih.gov

Impact of the Insertion on Secondary and Tertiary Globin Folding

The insertion of five residues has a catastrophic effect on the secondary and tertiary structure of the β-globin chain. The globin fold is a highly conserved structure composed primarily of eight alpha-helices (labeled A-H). proteopedia.orgwikipedia.org The insertion in this compound is located in the FG region, a non-helical segment that connects the F and G helices. nih.gov

Quaternary Structural Perturbations and Subunit Interactions

The proper assembly of hemoglobin's quaternary structure—the specific arrangement of two α-globin and two β-globin subunits (α2β2)—is essential for its oxygen-transport function, including cooperative binding. wikipedia.orglibretexts.org The severe distortion of the β-chain's tertiary structure in this compound prevents its normal interaction with the α-globin subunits.

The interface between subunits, particularly the α1β2 interface, is critical for the conformational changes that occur during oxygenation and deoxygenation (the T-to-R state transition). proteopedia.orgderangedphysiology.com The FG segment, where the insertion occurs, is located near this crucial interface. The profound structural aberration in the β-chain would disrupt the precise packing and non-covalent interactions required to form a stable and functional tetramer. This perturbation of the quaternary structure eliminates the possibility of allosteric regulation and cooperative oxygen binding, rendering the molecule non-functional.

Structural Level Impact of this compound Mutation
Primary Insertion of a 5-amino acid segment in the β-chain.
Secondary Disruption of the FG corner, altering the path of the polypeptide chain between the F and G α-helices.
Tertiary Severe misfolding of the β-globin subunit; distortion of the heme-binding pocket.
Quaternary Impaired or prevented assembly of the α2β2 tetramer due to the malformed β-subunit.

Molecular Mechanisms of Instability and Denaturation

This compound is classified as a "hyperunstable" hemoglobin variant, a designation that reflects its extreme tendency to denature and precipitate. nih.govyamaguchi-u.ac.jp The molecular instability is a direct consequence of the structural deformities originating from the primary chain alteration. This instability is so severe that the abnormal hemoglobin constitutes only a very small fraction of the total hemoglobin in red blood cells, despite being produced at a rate similar to the normal chain. nih.gov The rapid denaturation and precipitation of these molecules lead to the formation of intracellular inclusions known as Heinz bodies, a hallmark of severe hemolytic anemia. yamaguchi-u.ac.jp

Role of Hydrophilic Residue Exposure

Heme Pocket Distortion and Heme Release Mechanisms

The heme pocket is a predominantly hydrophobic cleft within the globin fold designed to protect the heme group and its ferrous iron (Fe2+) from oxidation. nih.gov The insertion in this compound, which directly involves the proximal histidine (β92), causes a profound distortion of this pocket. nih.govuio.no This structural damage severely weakens the bonds holding the heme group in place.

An unstable heme pocket facilitates two destructive processes. First, the iron atom is more easily oxidized from the functional ferrous (Fe2+) state to the non-functional ferric (Fe3+) state, forming methemoglobin. blackwellpublishing.com Second, and more critically, the weakened interaction leads to the premature release of the entire heme group from the globin chain. nih.gov Both ferric hemoglobin and free heme are highly reactive and damaging. Heme loss from the ferric form is particularly rapid. nih.gov The released heme can generate reactive oxygen species and catalyze damaging oxidative reactions within the red blood cell, contributing to membrane damage and hemolysis. This mechanism of heme pocket distortion and subsequent heme loss is a central factor in the pathophysiology of unstable hemoglobin variants. uio.nonih.gov

Oxygen Binding Properties and Functional Thermodynamics

Detailed experimental data on the oxygen-binding properties and functional thermodynamics of this compound are not available in the scientific literature. Functional studies have been reported as "not possible," which is likely due to the protein's severe instability, preventing the isolation of sufficient quantities of the variant for analysis. psu.edu

In principle, mutations that cause hemoglobin instability can also alter oxygen affinity. dynamed.comnih.gov The structural changes that destabilize the molecule may simultaneously affect the equilibrium between the low-affinity T (tense) and high-affinity R (relaxed) quaternary states, which governs cooperative oxygen binding. oncohemakey.com Unstable variants have been found with increased, decreased, or normal oxygen affinity. dynamed.com For instance, some variants with high oxygen affinity can lead to erythrocytosis, a condition of increased red blood cell mass, which may partially compensate for any associated hemolysis. dynamed.comoncohemakey.com

However, in the case of this compound, the clinical presentation is dominated by severe hemolytic anemia. nih.gov This suggests that the overwhelming functional defect is its instability, leading to rapid denaturation and red blood cell destruction. Any potential alteration in oxygen affinity is secondary to, and clinically overshadowed by, the profound structural instability of the molecule. Therefore, while a theoretical impact on oxygen-binding thermodynamics exists, the defining characteristic of this compound remains its inability to maintain a stable, functional structure.

Table 2: Compound Names Mentioned

Compound Name
Hemoglobin
This compound
Hemoglobin Gun Hill
Cysteine

Cellular and Subcellular Pathophysiology Associated with Hemoglobin Koriyama

Molecular Consequences of Hemoglobin Aggregation and Precipitation

Hemoglobin (Hb) Koriyama is classified as a hyperunstable hemoglobin variant. tandfonline.comyamaguchi-u.ac.jp Its instability originates from a unique mutation in the beta-globin gene, specifically the tandem insertion of a five-residue segment (Leu-His-Cys-Asp-Lys) between codons 95 and 96. nih.govithanet.eu This insertion occurs in the FG region of the beta-globin chain, a critical area for maintaining the protein's structural integrity. nih.gov

Mutations in unstable hemoglobins (B146990) often disrupt the delicate balance of forces that stabilize the hemoglobin tetramer. dynamed.com In many cases, these mutations affect the hydrophobic heme pocket, leading to heme loss and subsequent globin chain unfolding. dynamed.com The structural alteration in Hb Koriyama severely compromises the normal tertiary structure of the beta-globin chain, rendering the entire hemoglobin molecule prone to denaturation. tandfonline.com

The consequence of this profound instability is the spontaneous denaturation and precipitation of the hemoglobin molecules within the erythrocyte. dtic.milathenslab.groncohemakey.com Unlike stable hemoglobin which remains soluble, the unstable Hb Koriyama molecules aggregate, forming insoluble masses of denatured protein. This process is irreversible and marks the first step in a pathological cascade that ultimately leads to the red blood cell's demise. wikipedia.org The kinetics of this aggregation are rapid, as evidenced by the fact that although the abnormal hemoglobin is produced at nearly the same rate as normal hemoglobin, it constitutes a very small proportion of the total hemoglobin in circulation. tandfonline.com

Formation of Intracellular Inclusions (e.g., Heinz Bodies)

The aggregated and precipitated molecules of Hemoglobin Koriyama coalesce within the red blood cell cytoplasm to form characteristic intracellular inclusions known as Heinz bodies. oncohemakey.comeclinpath.com These bodies are essentially clumps of oxidatively denatured hemoglobin. dtic.milathenslab.gr

The formation of Heinz bodies is a hallmark of unstable hemoglobinopathies and conditions of severe oxidative stress on the erythrocyte. athenslab.grwikipedia.org In the case of Hb Koriyama, the intrinsic instability of the variant is the primary driver of this process. tandfonline.com These inclusions are not visible with standard Romanowsky-type stains used for routine blood smears but can be readily identified with supravital stains like new methylene (B1212753) blue or crystal violet, where they appear as small, round, dark-staining bodies within the red cell. wikipedia.orgclevelandclinic.org The presence of Heinz bodies is a direct indicator of significant hemoglobin damage. clevelandclinic.org

Molecular Basis of Premature Erythrocyte Destruction

The membrane damage and loss of deformability caused by Heinz bodies are the direct molecular triggers for the premature destruction of erythrocytes containing this compound. Healthy red blood cells are remarkably flexible, allowing them to squeeze through the narrow fenestrations of the splenic sinusoids, which can be as small as 2-3 micrometers in diameter.

Erythrocytes containing Hb Koriyama, burdened by rigid, membrane-bound Heinz bodies, lose this critical flexibility. dynamed.comoncohemakey.com When these rigid cells attempt to navigate the splenic microcirculation, they are unable to deform sufficiently and become trapped. eclinpath.com Splenic macrophages recognize these damaged and less deformable cells as senescent or abnormal. wikipedia.orgeclinpath.com These macrophages then engulf and destroy the trapped erythrocytes in a process known as extravascular hemolysis. cuni.cz This targeted removal by the spleen is the primary mechanism of hemolysis in severe unstable hemoglobinopathies like that caused by Hb Koriyama, leading to chronic hemolytic anemia. tandfonline.comnih.gov

Relationship to Hemolytic Processes in Hemoglobinopathies

The pathophysiology of this compound-induced hemolysis is a classic, albeit severe, example of the hemolytic process seen in the class of disorders known as unstable hemoglobinopathies. yamaguchi-u.ac.jpathenslab.gr These conditions are all characterized by mutations that reduce the stability of the hemoglobin molecule. dynamed.com

The general pathway for hemolysis in these disorders is consistent:

Globin Chain Mutation: A genetic mutation leads to an unstable globin chain. dynamed.com

Hemoglobin Precipitation: The unstable hemoglobin denatures and precipitates inside the red blood cell. oncohemakey.com

Heinz Body Formation: The precipitates aggregate to form Heinz bodies. athenslab.greclinpath.com

Membrane Damage: Heinz bodies attach to the cell membrane, causing increased rigidity and permeability. oncohemakey.com

Splenic Sequestration: The rigid cells are unable to pass through the spleen and are destroyed by macrophages (extravascular hemolysis). eclinpath.com

This compound is considered "hyperunstable" because the specific insertion mutation results in a particularly severe destabilization of the molecule, leading to a very severe, transfusion-dependent chronic hemolytic anemia from a young age. tandfonline.comithanet.eu This places it at the extreme end of the clinical spectrum for this type of hemoglobinopathy. yamaguchi-u.ac.jp

Impact on Globin Chain Equilibrium and Cellular Homeostasis

Normal adult hemoglobin (HbA) synthesis requires a balanced production of alpha (α) and beta (β) globin chains to form the α2β2 tetramer. blackwellpublishing.com The extreme instability of the Hb Koriyama β-chain profoundly disrupts this equilibrium. tandfonline.com

Although the abnormal β-Koriyama chain is synthesized at a rate comparable to the normal βA-chain in a heterozygote, its rapid denaturation and precipitation mean that it is quickly removed from the pool of soluble, functional globin chains. tandfonline.com This creates a functional deficit of β-chains available to pair with α-chains, leading to a relative excess of free α-chains.

Free α-chains are themselves unstable and tend to precipitate within the red cell, which can contribute further to cellular damage and Heinz body formation. wikipedia.org This aspect of the pathophysiology, a relative surplus of one globin chain type due to the instability of the other, creates an overlap between the characteristics of an unstable hemoglobinopathy and a thalassemia syndrome. yamaguchi-u.ac.jp In essence, the hyperunstable nature of Hb Koriyama leads to a phenotype that mimics a severe β-thalassemia by causing a functional absence of the variant β-globin product, disrupting the delicate protein homeostasis required for erythrocyte survival.

Data Tables

Table 1: Summary of this compound Characteristics

Feature Description Reference(s)
Hemoglobin Name This compound ithanet.eu
Mutation Type Tandem insertion of 15 base pairs in the β-globin gene. nih.govithanet.eu
Amino Acid Change Insertion of a 5-residue segment (Leu-His-Cys-Asp-Lys) between codons 95(FG2) and 96(FG3) of the β-chain. ithanet.eu
Stability Hyperunstable tandfonline.comyamaguchi-u.ac.jp
Pathophysiology Intracellular precipitation, Heinz body formation, erythrocyte membrane damage, premature extravascular hemolysis. dynamed.comoncohemakey.com

| Clinical Phenotype | Severe, chronic non-spherocytic hemolytic anemia. | tandfonline.comnih.govithanet.eu |

Table 2: Comparison of Hemolytic Mechanisms

Feature This compound Sickle Cell Anemia (HbS) Beta-Thalassemia Major
Primary Defect Structurally unstable β-globin chain. tandfonline.comithanet.eu Polymerization of deoxygenated HbS. nih.gov Absent or severely reduced synthesis of β-globin chains. dnai.org
Intracellular Precipitate Heinz bodies (denatured Hb). oncohemakey.com Tactoids/fibers of polymerized deoxy-HbS. chemrxiv.org Aggregates of excess, unpaired α-globin chains. wikipedia.org
Primary Cell Damage Membrane rigidity and oxidative damage from Heinz body attachment. oncohemakey.com Membrane damage from sickling/unsickling cycles and polymerization. nih.gov Membrane damage from precipitated α-chains. wikipedia.org

| Primary Hemolysis Type | Extravascular (in the spleen). eclinpath.com | Both intravascular and extravascular. frontiersin.org | Primarily extravascular (in bone marrow and spleen). scribd.com |

Advanced Diagnostic Methodologies and Characterization Techniques for Unstable Hemoglobins, Exemplified by Hemoglobin Koriyama

Limitations of Conventional Hemoglobin Separation Techniques (e.g., Electrophoresis, Stability Tests)

Conventional hemoglobin analysis techniques, such as electrophoresis (including cellulose (B213188) acetate (B1210297) electrophoresis, capillary electrophoresis, and isoelectric focusing) and various forms of high-performance liquid chromatography (HPLC), face significant limitations in the diagnosis of unstable hemoglobin variants. For hyperunstable hemoglobins (B146990) like Hemoglobin Koriyama, these methods often yield misleading or inconclusive results because the abnormal hemoglobin rapidly denatures and precipitates within the erythrocyte nih.govresearchgate.netmdpi.comnih.govarupconsult.comhaematologica.orgnih.govresearchgate.netscilit.comnih.govamegroups.cnfrontiersin.org. The initial diagnostic attempts for this compound, for instance, showed normal results on hemoglobin electrophoresis and stability tests, despite the patient's severe hemolytic anemia nih.govcpho.or.krresearchgate.net.

Nucleotide-Level Sequence Analysis (e.g., Direct Sequencing, Multiplex Ligation-Dependent Probe Amplification)

Given the unreliability of conventional methods for unstable hemoglobins, nucleotide-level sequence analysis has become the definitive diagnostic tool for identifying and characterizing these variants cpho.or.krresearchgate.netarupconsult.comresearchgate.netfrontiersin.orgnih.gov.

Direct Sequencing: This method involves extracting genomic DNA from a patient's blood sample, followed by gene-specific Polymerase Chain Reaction (PCR) amplification of the globin genes (e.g., HBB for beta-globin or HBA for alpha-globin). The amplified DNA fragments are then subjected to direct sequencing, which determines the precise order of nucleotides. This approach was critical in definitively identifying the HBB c.280_294dup, p.(Cys94_His98)dup mutation responsible for this compound, which represents a heterozygous duplication of 15 nucleotides resulting in the insertion of five amino acids nih.gov. Direct sequencing offers high resolution, allowing for the precise localization of point mutations, small insertions, or deletions that cause hemoglobin variants.

Multiplex Ligation-Dependent Probe Amplification (MLPA): MLPA is a molecular technique primarily used to detect dosage changes, such as large deletions or duplications, within specific genomic regions, including the globin gene clusters nih.govnih.govresearchgate.netnih.govbanglajol.info. It is particularly useful for screening for large genomic rearrangements that might not be easily detected by direct sequencing of individual exons. In the case of this compound, MLPA testing was performed on the beta- and alpha-globin gene clusters, and no large deletion or duplication was detected beyond the specific 15-bp insertion confirmed by direct sequencing nih.gov. This demonstrated that the observed variant was due to a precise insertion rather than a larger chromosomal anomaly. MLPA complements direct sequencing by providing insights into gene copy number variations, which are common in many hemoglobinopathies and thalassemias nih.govnih.govbanglajol.info.

Proteomic Approaches for Variant Identification

Proteomic approaches, particularly those involving mass spectrometry (MS), have revolutionized the identification and characterization of hemoglobin variants, offering a powerful alternative or complement to genetic analysis mdpi.comnih.govchl.co.nz. MS allows for direct analysis of the hemoglobin protein, providing information about amino acid substitutions, post-translational modifications, and even the integrity of the globin chains.

Tryptic Digestion and Peptide Mapping

Tryptic digestion is a fundamental step in bottom-up proteomic approaches. It involves cleaving the hemoglobin protein chains into smaller, more manageable peptides using the enzyme trypsin. Trypsin specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues, producing a predictable set of peptides (a "peptide map") mdpi.comchl.co.nztandfonline.comrsc.orgudel.edu.

Amino acid substitutions within a globin chain can alter this peptide map by changing the mass of a specific peptide, creating a new cleavage site, or abolishing an existing one. By comparing the peptide map of a variant hemoglobin to that of normal hemoglobin, researchers can identify the altered peptide. For this compound, tryptic digestion of the S-acetamidated abnormal betaX chain was a critical step in its initial structural elucidation yamaguchi-u.ac.jppsu.edu. The resulting peptides were then separated for further analysis. When coupled with mass spectrometry (MS/MS), peptide mapping can provide precise mass differences and fragmentation patterns that help deduce the amino acid change and its location within the peptide mdpi.comchl.co.nztandfonline.comtandfonline.com.

Reversed Phase High-Performance Liquid Chromatography (RP-HPLC)

In the characterization of this compound, RP-HPLC was instrumental in separating the tryptic digest of the abnormal betaX chain, allowing for the isolation of the abnormal fragment yamaguchi-u.ac.jppsu.edu. RP-HPLC can distinguish certain hemoglobin variants that are indistinguishable by electrophoresis nih.gov. When integrated with mass spectrometry, RP-HPLC-MS/MS provides powerful resolution for separating individual peptides and then fragmenting them to obtain detailed sequence coverage, which is crucial for identifying new or uncommon hemoglobin variants mdpi.comchl.co.nztandfonline.comresearchgate.net.

Amino Acid Composition Analysis

Amino acid composition analysis involves determining the types and quantities of amino acids present in an isolated protein or peptide. After separating an abnormal peptide (e.g., through RP-HPLC of a tryptic digest), its amino acid composition can be analyzed and compared to that of its normal counterpart yamaguchi-u.ac.jpudel.edupsu.edutandfonline.comresearchgate.net.

This analysis helps to confirm the nature of the amino acid substitution or insertion. For this compound, amino acid analysis of the abnormal V8 protease peptide (which had been separated by RP-HPLC) was performed. This, combined with Edman degradation, helped to establish the segment of five amino acids (Leu-His-Cys-Asp-Lys) that was repeated in tandem yamaguchi-u.ac.jppsu.edu. This method provides direct biochemical evidence for structural changes at the amino acid level.

Radiosequencing Methodologies

Radiosequencing involves the use of radioactive isotopes (e.g., 3H-leucine) to label amino acids, enabling the tracking and sequencing of proteins or peptides, particularly when dealing with small amounts of sample or low-abundance variants. This technique was part of the earlier methodologies used in the structural studies of this compound. Specifically, reticulocytes were incubated with 3H-leucine, and the abnormal betaX chain was identified as a minor zone with high activity during CM-cellulose chromatography, indicating the incorporation of the labeled amino acid into the variant protein yamaguchi-u.ac.jppsu.edu.

Radiosequencing, in conjunction with other protein chemistry methods like tryptic digestion and amino acid analysis, was used to establish the exact amino acid sequence of the inserted segment in this compound yamaguchi-u.ac.jppsu.edu. While newer mass spectrometry-based methods often supersede radiosequencing for routine variant identification, it remains a historically significant and powerful technique for detailed structural elucidation of novel or complex protein abnormalities.

Biophysical Characterization Techniques for Protein Stability Assessment (e.g., Heat Precipitation, Isopropanol (B130326) Precipitation)

Biophysical characterization techniques play a pivotal role in assessing the stability of hemoglobin variants. These methods typically induce denaturation and precipitation of unstable hemoglobin molecules under controlled conditions, allowing for qualitative or, in some cases, quantitative evaluation of their structural integrity. For unstable hemoglobins, the degree of precipitation correlates with their inherent instability.

Heat Precipitation Test

The heat precipitation test is a conventional method employed to identify unstable hemoglobin variants. The principle relies on the denaturation of proteins when exposed to elevated temperatures, particularly in an acidic environment uniprot.orgdrugbank.com. Under these conditions, the altered three-dimensional structure of unstable hemoglobin makes it more susceptible to unfolding and aggregation compared to normal hemoglobin (HbA). The denatured protein then precipitates out of solution, forming a visible coagulum or turbidity. drugbank.com

Principle: Heating hemoglobin in a buffered solution (often at a slightly acidic pH) causes the protein to undergo conformational changes, leading to denaturation. Unstable hemoglobin variants lose their tertiary and quaternary structures more readily, exposing hydrophobic regions that aggregate to form insoluble precipitates. This process is essentially an irreversible coagulation drugbank.com.

Application to Unstable Hemoglobins: In a typical assay, a hemolysate is incubated at a specific temperature (e.g., 50-60°C) for a set period. The formation of turbidity or a visible precipitate indicates the presence of an unstable hemoglobin. The density of the precipitate can qualitatively reflect the degree of instability.

Research Findings on this compound: While the heat precipitation test is a standard for detecting unstable hemoglobins, some highly unstable variants, including Hb Koriyama, may not always be reliably detected by conventional stability tests, even in patients with severe hemolytic anemia nih.gov. This can lead to normal or inconclusive results, necessitating further genetic analysis for definitive diagnosis nih.gov. Specific detailed quantitative data tables for the heat precipitation of Hb Koriyama are not consistently reported in publicly available literature, often due to the variant's extreme instability leading to inconsistent qualitative outcomes or the need for more advanced diagnostic methods.

Isopropanol Precipitation Test

The isopropanol precipitation test is another widely used and sensitive method for screening unstable hemoglobins. This test exploits the property of isopropanol to reduce the solubility of hemoglobin, thereby inducing denaturation and precipitation of unstable variants.

Principle: Isopropanol, a non-polar organic solvent, denatures hemoglobin by disrupting hydrophobic interactions within the protein structure. Unstable hemoglobin molecules, already predisposed to unfolding due to their inherent structural defects, are particularly vulnerable to this denaturation process. As the hemoglobin denatures, it aggregates and precipitates, forming a flocculent suspension or turbid solution.

Application to Unstable Hemoglobins: In this test, a hemolysate is mixed with an isopropanol-containing buffer (e.g., 17% isopropanol in 0.1 M Tris-HCl, pH 7.4) and incubated at a specific temperature, often 37°C, for a defined period. The presence of a flocculent precipitate indicates an unstable hemoglobin.

Research Findings on this compound: The diagnostic utility of the isopropanol precipitation test for Hb Koriyama has presented conflicting results in the literature. In one documented case, a patient with severe hemolytic anemia due to Hb Koriyama showed normal results in the instability and isopropanol precipitation tests nih.gov. Conversely, an earlier report by Kawata et al., describing the first identified case of Hb Koriyama, indicated a positive result in the isopropanol test for their patient, which facilitated the suspicion of an unstable hemoglobin nih.gov. This discrepancy underscores that conventional stability tests, including the isopropanol precipitation test, may not consistently yield repeatable results for extremely unstable hemoglobin variants like Hb Koriyama, and a negative result does not necessarily rule out the presence of such variants nih.gov.

Illustrative Data for Isopropanol Precipitation Test for Unstable Hemoglobins

The expected outcome for unstable hemoglobins in the isopropanol precipitation test is the formation of a precipitate. For normal hemoglobin (HbA), no significant precipitation typically occurs under the standard test conditions. The qualitative observations for Hb Koriyama have shown variability, as detailed in the research findings above.

Hemoglobin VariantExpected Isopropanol Precipitation Test Result (General)Reported Isopropanol Precipitation Test Result (Hb Koriyama)
Normal Hemoglobin (HbA)Negative (no significant precipitation)N/A (serves as control)
Unstable Hemoglobin (General)Positive (formation of precipitate)Positive (in some cases nih.gov) or Normal (in other cases nih.gov)
This compoundPositive (due to instability)Variable: Positive or Normal nih.gov

This variability highlights the limitations of solely relying on these biophysical tests for definitive diagnosis of highly unstable variants like Hb Koriyama, emphasizing the necessity of subsequent genetic workup for unexplained hereditary hemolytic anemia nih.gov.

Epidemiology and Population Genetics of Hemoglobin Koriyama

Geographic Distribution and Prevalence

Hemoglobin Koriyama has primarily been identified in individuals of Japanese descent yamaguchi-u.ac.jpnih.gov. While comprehensive prevalence data for this compound specifically are limited due to its rarity, it is considered a rare hemoglobin variant nih.gov. Within the broader context of unstable hemoglobins (B146990) causing hemolytic disease, over twenty different such variants have been identified in approximately forty unrelated families in Japan, highlighting a regional occurrence of diverse hemoglobinopathies yamaguchi-u.ac.jp. The severe clinical presentation associated with this compound means that affected individuals experience significant chronic hemolytic anemia yamaguchi-u.ac.jpnih.gov.

Table 1: Documented Geographic Presence of this compound

Geographic RegionDocumented Cases
JapanYes

Analysis of Pedigrees and Family Studies

Pedigree analyses and family studies concerning this compound have provided critical insights into its mode of occurrence. A notable characteristic observed in documented cases, particularly in individuals presenting with severe forms of unstable hemoglobin, is the apparent absence of the mutation in their parents and siblings yamaguchi-u.ac.jpnih.gov. For instance, in a well-documented case of a Japanese girl with this compound and severe chronic hemolytic anemia, her parents and siblings were hematologically normal nih.gov. This observation strongly suggests a pattern of de novo mutation events rather than inherited transmission yamaguchi-u.ac.jpnih.gov.

This pattern is consistent with the general understanding that highly unstable hemoglobins, which cause severe hemolysis in heterozygotes, may be incompatible with reproductive life, leading to the observed prevalence of de novo mutations in such instances yamaguchi-u.ac.jp. The identification of the specific heterozygous duplication, HBB c.280_294dup, p.(Cys94_His98)dup, in a patient with severe hemolytic anemia further supports the concept of a spontaneous genetic event being responsible for the variant's emergence nih.gov.

Table 2: Key Findings from Family Studies of this compound

AspectResearch Findings
Parental/Sibling StatusParents and siblings of affected individuals with severe chronic hemolytic anemia due to Hb Koriyama have been reported as hematologically normal. nih.gov
Mode of Emergence (Inferred)The occurrence of such severe unstable hemoglobins in heterozygotes often suggests de novo mutation events, as their severe clinical impact might affect reproductive fitness, thus limiting direct inheritance across generations. yamaguchi-u.ac.jp The observed nucleotide-level duplication (HBB c.280_294dup) in a patient further supports this. nih.gov

Potential for De Novo Mutation Events

The available research strongly supports the potential for de novo mutation events as a primary mechanism for the emergence of this compound. De novo mutations refer to new genetic alterations that occur in an individual and are not inherited from either parent. For various abnormal hemoglobins, particularly those expressing severe clinical phenotypes like this compound, de novo mutation and subsequent propagation have been observed yamaguchi-u.ac.jp.

The severe hemolytic disease caused by this compound, rendering it barely detectable in peripheral blood, aligns with the hypothesis that highly unstable hemoglobins that cause severe clinical manifestations in heterozygotes often arise from de novo mutations yamaguchi-u.ac.jp. This is because the severity of the condition may impact reproductive viability, thereby limiting the likelihood of transgenerational inheritance yamaguchi-u.ac.jp. The identification of the HBB c.280_294dup, p.(Cys94_His98)dup mutation at the nucleotide level in a patient with severe hemolytic anemia further underscores a recent genetic event rather than a long-standing inherited trait within a family nih.gov.

Table 3: Evidence Supporting De Novo Mutation Events for this compound

Evidence TypeDescription
Clinical Presentation & Reproductive FitnessUnstable hemoglobins causing very severe hemolysis in heterozygotes, such as Hb Koriyama, often appear to be the result of de novo mutations, as their severity may be incompatible with reproductive life. yamaguchi-u.ac.jp
Family History AnalysisCases reported where parents and siblings of affected individuals with Hb Koriyama are hematologically normal, indicating a spontaneous mutation in the affected individual. nih.gov
Molecular ConfirmationNucleotide-level identification of the specific heterozygous duplication (HBB c.280_294dup) in an affected patient further supports the emergence of the variant through a recent or de novo mutational event. nih.gov

Future Directions in Hemoglobin Koriyama Research

High-Resolution Structural Determination (e.g., X-ray Crystallography, Cryo-EM)

The precise three-dimensional structure of Hemoglobin Koriyama remains a critical area for future investigation. X-ray crystallography has been fundamental in elucidating the allosteric behavior of hemoglobin and has been instrumental in structure-based drug discovery for hemoglobinopathies, with thousands of hemoglobin structures deposited in the Protein Data Bank (PDB) nih.govmdpi.com. Cryo-electron microscopy (Cryo-EM) is also increasingly popular for determining macromolecular structures nih.gov.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for studying the dynamic behavior and interactions of proteins like hemoglobin usm.myelifesciences.orgfhedin.comnih.govresearchgate.netbuffalo.eduresearchgate.net. These in silico approaches complement experimental structural studies by providing insights into protein flexibility, conformational transitions (e.g., T-state to R-state allostery), and protein-protein interactions at an atomic level usm.myelifesciences.orgfhedin.comnih.govbuffalo.edu. Previous MD simulations on general hemoglobin have highlighted the importance of appropriate simulation parameters, such as solvent box size, for accurate results elifesciences.orgfhedin.comnih.govresearchgate.net.

Future research on this compound should leverage advanced computational modeling and MD simulations to explore its unique dynamic properties. This includes simulating the impact of the five-residue insertion on the protein's stability, folding pathway, and the potential for abnormal aggregation or misfolding, which could contribute to its hyperunstable phenotype. Such simulations could predict critical interaction hotspots or conformational vulnerabilities, guiding the design of stabilizing molecules or aggregation inhibitors. Furthermore, computational methods could be used to investigate the mechanical properties of this compound compared to wild-type hemoglobin, similar to studies on sickle hemoglobin (HbS) researchgate.net.

Investigation of Post-Translational Modifications and Protein Interactions

Post-translational modifications (PTMs) play a vital role in regulating protein function, stability, and interactions, and their irregularities are often implicated in disease mdpi.comnih.gov. For instance, glycosylation of hemoglobin (HbA1c) is a well-known PTM relevant to diabetes management mdpi.com. Protein-protein interactions are also critical for hemoglobin function, including the precise assembly of its subunits and, conversely, pathological aggregation seen in conditions like sickle cell disease usm.myutah.edu.

For this compound, future research should focus on thoroughly investigating potential PTMs that may occur due to its altered structure. The presence of an inserted segment, especially one including a key residue like proximal histidine at β92, could expose new sites for modification or alter existing PTM patterns. Elucidating these modifications could reveal novel regulatory mechanisms or pathological consequences. Concurrently, studies on how this compound interacts with other proteins within the red blood cell, including chaperones, proteolytic machinery, and other hemoglobin molecules, are crucial. Understanding these interactions could explain its rapid degradation and contribute to the cellular pathology observed in affected individuals.

Development of Enhanced Molecular Detection and Screening Strategies

The initial identification of this compound highlighted the challenge of its detection by conventional hemoglobin electrophoresis or stability tests, underscoring the need for detailed genetic workup nih.govnih.gov. Significant advancements have been made in the molecular detection and screening of hemoglobinopathies, including next-generation sequencing (NGS), polymerase chain reaction (PCR)-based techniques (quantitative PCR and droplet digital PCR), CRISPR-Cas9 technology, mass spectrometry, and emerging point-of-care (POC) diagnostics rsisinternational.orglongdom.orgscientificarchives.comresearchgate.netmdpi.comnih.gov.

Future efforts should concentrate on developing highly sensitive and specific molecular detection and screening strategies tailored for this compound. This would involve leveraging NGS to efficiently identify the specific 15-nucleotide duplication in the beta-globin gene responsible for this variant nih.gov. Advanced mass spectrometry could be employed for direct protein analysis, detecting the five-residue insertion at the protein level. Integrating these sophisticated techniques into routine diagnostics could enable earlier and more accurate identification of individuals with this compound, facilitating timely genetic counseling and clinical management. The development of high-throughput and potentially point-of-care screening tools would also be a significant advancement, especially given its rarity and potential for misdiagnosis.

Elucidation of Complete Mechanistic Pathways from Gene Mutation to Cellular Pathology

Understanding the complete mechanistic pathway from a gene mutation to the resulting cellular pathology is paramount for effective disease management and therapeutic development in hemoglobinopathies medlineplus.gov. This compound is known to cause severe hemolytic anemia due to its hyperunstable nature nih.govnih.govnih.gov.

Future research must undertake a comprehensive investigation to fully elucidate the entire mechanistic cascade. This involves precisely mapping how the specific 15-nucleotide duplication in the HBB gene (encoding the beta-globin chain) leads to the synthesis of the structurally compromised this compound protein. Subsequent steps include understanding the protein's aberrant folding, its increased susceptibility to degradation within the red blood cell, the cellular stress response triggered by the presence of unstable hemoglobin, and ultimately, the mechanisms contributing to premature red blood cell destruction characteristic of hemolytic anemia. This holistic approach will integrate findings from structural biology, computational modeling, protein biochemistry, and cellular pathology to provide a complete picture of the disease process, potentially revealing novel therapeutic targets to stabilize the variant or mitigate its pathological effects.

Data Tables

Due to the nature of "Future Directions," which primarily discusses proposed research and conceptual advancements, specific numerical data tables are not directly applicable. However, a table summarizing the proposed research methodologies and their expected contributions to understanding this compound can be constructed.

Table 9.1: Future Research Directions and Expected Contributions for this compound

Future DirectionKey MethodologiesExpected Contribution to this compound Research
High-Resolution Structural DeterminationX-ray Crystallography, Cryo-EMPrecise 3D structure of the variant, revealing how the 5-residue insertion impacts overall stability and oxygen-binding. Understanding the structural basis of hyperinstability.
Computational Modeling and Molecular Dynamics SimulationsMD simulations, Homology Modeling, AI-driven predictionElucidating conformational changes, dynamic behavior, and stability. Predicting abnormal folding, aggregation, and interaction hotspots. Informing rational drug design and therapeutic strategies.
Investigation of Post-Translational Modifications & Protein InteractionsMass Spectrometry, Proteomics, Co-immunoprecipitationIdentifying novel PTMs on the altered protein and their functional consequences. Characterizing interactions with chaperones, proteolytic enzymes, and other cellular components to understand degradation and cellular stress.
Development of Enhanced Molecular Detection & Screening StrategiesNext-Generation Sequencing (NGS), advanced PCR, Mass Spectrometry, Point-of-Care (POC) devicesDeveloping highly sensitive and specific diagnostic tools for early and accurate identification of the 15-nucleotide duplication and the protein insertion. Enabling improved genetic counseling and timely clinical management.
Elucidation of Complete Mechanistic PathwaysIntegrated multi-omics, Cellular assays, in vivo modelsComprehensive mapping of the pathway from gene mutation to protein instability, degradation, cellular stress, and the resulting hemolytic anemia. Identifying critical junctures for therapeutic intervention.

Q & A

Basic Research Questions

Q. How is hemoglobin Koriyama identified and differentiated from other unstable hemoglobin variants in clinical diagnostics?

  • Methodology : Use high-performance liquid chromatography (HPLC) to detect abnormal hemoglobin fractions, followed by DNA sequencing to confirm the β-globin gene mutation (c.263_277dup, leading to a five-residue insertion). Comparative analysis with Hb Gun Hill (another hyperunstable variant) is critical due to structural similarities .
  • Key Data : In Hb Koriyama, the insertion disrupts the β-chain helix, causing severe instability. Electrophoretic mobility and stability assays (e.g., isopropanol or heat denaturation tests) differentiate it from other variants .

Q. What are the primary clinical manifestations of this compound, and how do they correlate with laboratory findings?

  • Methodology : Monitor hemolytic markers (e.g., elevated lactate dehydrogenase, reticulocytosis) and peripheral blood smears for red cell fragments. Correlate with hemoglobin stability assays and genetic confirmation.
  • Key Data : Hb Koriyama is associated with chronic hemolytic anemia, jaundice, and splenomegaly. Case studies report hemoglobin levels ranging from 6–9 g/dL in untreated patients .

Advanced Research Questions

Q. What experimental designs are optimal for studying the oxidative instability of this compound in vitro?

  • Methodology :

Recombinant Protein Expression : Express mutant β-globin in E. coli or eukaryotic systems to isolate Hb Koriyama.

Oxidative Stress Assays : Expose purified hemoglobin to hydrogen peroxide or superoxide radicals and measure heme degradation (via spectrophotometry) and protein aggregation (via SDS-PAGE).

Molecular Dynamics Simulations : Model the structural impact of the five-residue insertion on oxygen binding and heme pocket stability .

  • Data Contradictions : While in vitro studies predict rapid degradation, in vivo hemolysis severity varies. This discrepancy may arise from compensatory mechanisms (e.g., elevated fetal hemoglobin) .

Q. How can researchers resolve contradictions between in vitro stability data and clinical severity in this compound cases?

  • Methodology :

Longitudinal Clinical Studies : Track hemoglobin stability, redox markers (e.g., glutathione levels), and erythropoiesis efficiency over time.

Comparative Genomics : Identify modifier genes (e.g., α-thalassemia mutations) that ameliorate hemolysis.

Proteomic Profiling : Analyze red blood cell membrane proteins for compensatory adaptations (e.g., increased chaperones) .

  • Key Insight : Variability in clinical presentation may reflect differences in proteostasis networks or environmental stressors (e.g., infections) .

Q. What advanced techniques are recommended for characterizing the β-globin gene mutation in this compound at the molecular level?

  • Methodology :

Long-Read Sequencing : Resolve complex insertions/duplications using PacBio or Oxford Nanopore platforms.

CRISPR-Cas9 Gene Editing : Create isogenic cell lines to study the mutation’s impact on erythropoiesis.

Cryo-EM : Visualize the structural disruption caused by the five-residue insertion in the β-chain .

  • Data Validation : Cross-validate findings with mass spectrometry to confirm protein truncation or aggregation .

Methodological Resources

  • Stability Assays : Follow protocols from Disorders of Hemoglobin (Cambridge University Press) for heat and isopropanol tests .
  • Ethical Reporting : Adhere to ICMJE guidelines for documenting chemical reagents, instrumentation, and statistical methods .
  • Data Reproducibility : Use templates from Medicinal Chemistry Research for detailed experimental sections, including reagent purity and equipment specifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.